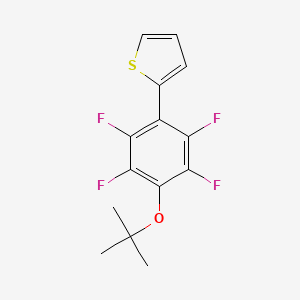
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a tert-butoxy group and four fluorine atoms attached to a phenyl ring, which is further connected to a thiophene ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would require optimization of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Various substituted phenylthiophene derivatives.
科学研究应用
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
作用机制
The mechanism of action of 2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .
相似化合物的比较
Similar Compounds
- 4-Butoxy-2,3,5,6-tetrafluorophenylboronic acid
- 2,3,5,6-Tetrafluorophenylboronic acid
- 2-(4-tert-Butylphenyl)ethanol
Uniqueness
2-(4-tert-Butoxy-2,3,5,6-tetrafluorophenyl)thiophene stands out due to its unique combination of a tert-butoxy group and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with target molecules .
属性
CAS 编号 |
863913-51-3 |
|---|---|
分子式 |
C14H12F4OS |
分子量 |
304.30 g/mol |
IUPAC 名称 |
2-[2,3,5,6-tetrafluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]thiophene |
InChI |
InChI=1S/C14H12F4OS/c1-14(2,3)19-13-11(17)9(15)8(10(16)12(13)18)7-5-4-6-20-7/h4-6H,1-3H3 |
InChI 键 |
LFVIXGPVPKVDEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=C(C(=C(C(=C1F)F)C2=CC=CS2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


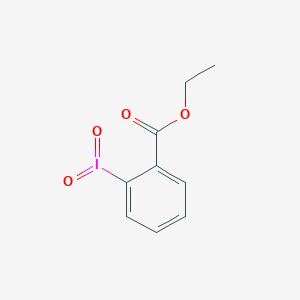
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)
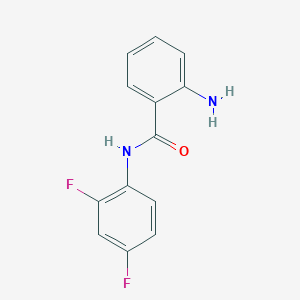
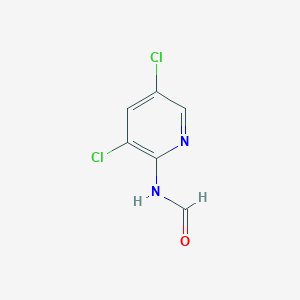
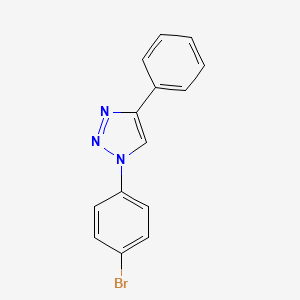
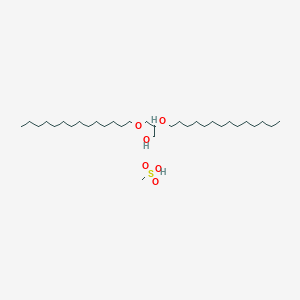
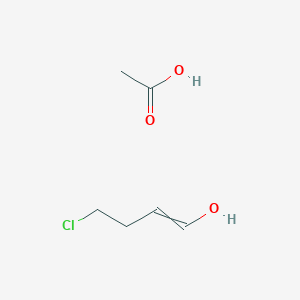
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
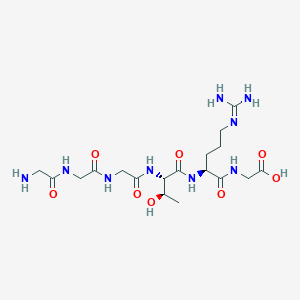
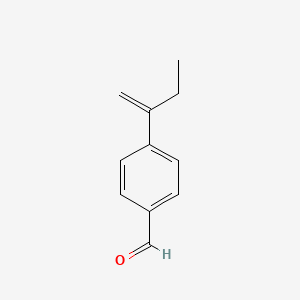
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
